molecular formula C18H13N3O3S B2890269 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 868674-53-7

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2890269
CAS No.: 868674-53-7
M. Wt: 351.38
InChI Key: YKLTUMVUCPGZGV-HNENSFHCSA-N
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Description

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

  • Thiazolides and Cancer : Thiazolides, a class of compounds related to N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, have been studied for their potential in treating colorectal cancer. Specifically, the interaction of thiazolides with the detoxification enzyme glutathione S-transferase, which is overexpressed in various tumors including colon carcinomas, plays a crucial role in inducing apoptosis in colorectal tumor cells. This study emphasizes the importance of caspase activation and glutathione levels in thiazolide-induced cell death (Brockmann et al., 2014).

Antimicrobial Research

  • Antibacterial Activity : A study on hydroxy-substituted benzothiazole derivatives, structurally related to the compound , demonstrated significant antibacterial activity against Streptococcus pyogenes. This research highlighted the potential of benzothiazole derivatives in combating bacterial infections (Gupta, 2018).

  • Antimycobacterial Activity : Novel nitrobenzamide derivatives, which share a similar benzothiazole structure, showed promising in vitro antitubercular activity. This finding opens new directions for the development of antitubercular agents (Wang et al., 2019).

Anticonvulsant Research

  • Anticonvulsant Potential : Derivatives of 1,3,4-thiadiazole, which are structurally related to N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, have shown significant anticonvulsive activity. These findings were based on the pentylentetrazole model of seizure, comparing the substance to a classic anticonvulsant drug (Sych et al., 2018).

Photocatalytic Applications

  • Environmental Applications : A study on the photodecomposition of a compound structurally similar to N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide, namely propyzamide, highlighted the use of titanium dioxide-loaded adsorbent supports for enhanced mineralization and reduction of toxic intermediates in aqueous solutions. This research is relevant for environmental cleanup applications (Torimoto et al., 1996).

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-3-11-20-16-12(2)7-6-10-15(16)25-18(20)19-17(22)13-8-4-5-9-14(13)21(23)24/h1,4-10H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLTUMVUCPGZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.